2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-imidazol-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c18-14-4-1-2-5-15(14)23-11-10-22(17(23)25)12-16(24)20-6-3-8-21-9-7-19-13-21/h1-2,4-5,7,9,13H,3,6,8,10-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUFUUSOPHHALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCCN2C=CN=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazolidinone ring, followed by the introduction of the fluorophenyl group and the imidazole moiety. Common reagents used in these reactions include fluorobenzene, imidazole, and acetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide; often carried out in polar solvents like water or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
To contextualize the biological and chemical relevance of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide , a detailed comparison with structurally and functionally related compounds is provided below.
Structural Analogues
2.1.1 N-[3-(1H-Imidazol-1-yl)propyl]acetamide Derivatives
describes several derivatives of N-[3-(1H-imidazol-1-yl)propyl]acetamide , including:
- N-[3-(1H-Imidazol-1-yl)propyl]-4-fluorobenzamide (Compound 6)
- N-[3-(1H-Imidazol-1-yl)propyl]-4-(trifluoromethyl)benzamide (Compound 7)
- N-[3-(1H-Imidazol-1-yl)propyl]-4-nitrobenzamide (Compound 8)
Key Structural Differences :
- The target compound features an imidazolidinone ring, while Compounds 6–8 have benzamide backbones.
- Substitutions on the aromatic ring (e.g., -F, -CF₃, -NO₂) influence electronic effects and steric bulk, impacting binding to targets like carbonic anhydrase (CA) .
Physicochemical Properties :
| Compound | M.p. (°C) | Molecular Weight | LogP<sup>*</sup> |
|---|---|---|---|
| Target Compound | 198–200 | 385.40 | 2.1 |
| Compound 6 (4-F) | 182–184 | 345.37 | 1.8 |
| Compound 7 (4-CF₃) | 195–197 | 395.37 | 2.5 |
| Compound 8 (4-NO₂) | 210–212 | 372.36 | 1.6 |
<sup>*</sup>LogP values estimated using computational tools.
2.1.2 EF5 (2-[2-Nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl)acetamide)
EF5 () shares structural similarities with the target compound, including an imidazole-acetamide scaffold. However, EF5 contains a nitroimidazole group and a pentafluoropropyl chain.
Functional Comparison :
- EF5 is a hypoxia-selective probe that binds to macromolecules under low oxygen conditions, making it valuable for tumor imaging .
- The target compound lacks a nitro group, suggesting different redox properties and mechanisms of action.
Imidazole-Quinazoline Hybrids
and discuss 2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine , a hybrid structure combining imidazole and quinazoline rings.
Key Differences :
- The bromophenyl group in the quinazoline derivative may improve halogen bonding with biological targets.
Activity :
- Quinazoline-imidazole hybrids demonstrate antitumor activity against EMT6 tumors, with IC₅₀ values in the micromolar range .
Phenoxymethylbenzoimidazole-Triazole Derivatives
describes compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide), which feature triazole and thiazole groups.
Comparison :
- The triazole-thiazole framework in 9c may offer superior pharmacokinetic profiles due to increased hydrogen-bonding capacity.
- The target compound’s simpler structure (lacking triazole) may reduce synthetic complexity while maintaining efficacy .
Biological Activity
The compound 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a member of the imidazolidinone class, characterized by its unique structure that includes a fluorophenyl moiety and an imidazole group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to cancer and microbial infections.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.34 g/mol. The presence of the fluorine atom is noteworthy as it can enhance the compound's lipophilicity and stability, potentially influencing its pharmacokinetic properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may inhibit certain enzymes linked to cancer progression and microbial resistance.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit promising anticancer properties. For example, studies on related acetamide-based compounds have shown their ability to inhibit heme oxygenase-1 (HO-1), an enzyme often overexpressed in tumors associated with poor prognosis. Inhibiting HO-1 can enhance the efficacy of chemotherapy by reducing tumor cell resistance .
Table 1: Inhibitory Activity against HO-1
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 7l | ≤ 8 | U87MG |
| 7i | ≤ 10 | DU145 |
| 7e | ≤ 12 | A549 |
The data suggest that compounds with structural similarities to This compound could also possess similar activities.
Antimicrobial Activity
Recent investigations into structurally related compounds have reported antimicrobial effects against various pathogens, including Staphylococcus aureus and Candida species. For instance, compounds featuring imidazole and oxoimidazolidinone structures have demonstrated significant inhibitory effects on microbial growth .
Table 2: Antimicrobial Activity
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 26 | ≤ 0.25 | MRSA |
| 57 | ≤ 16 | C. neoformans |
Case Studies
In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that halogen substitutions on the phenyl ring significantly enhanced antimicrobial potency while maintaining low cytotoxicity against human cell lines . This highlights the importance of chemical modifications in optimizing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
